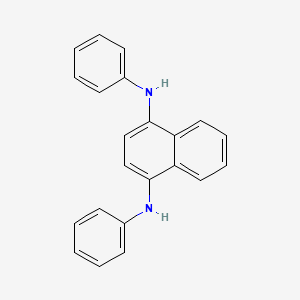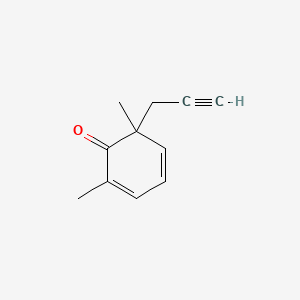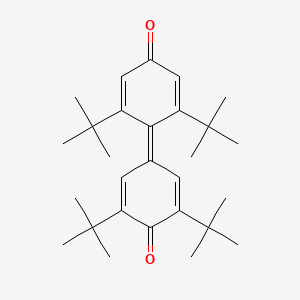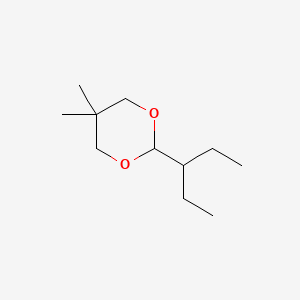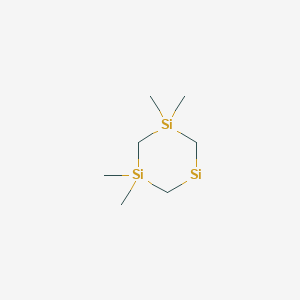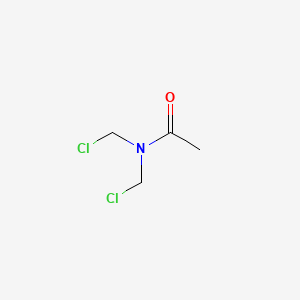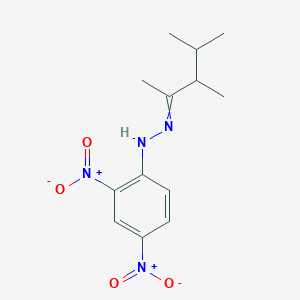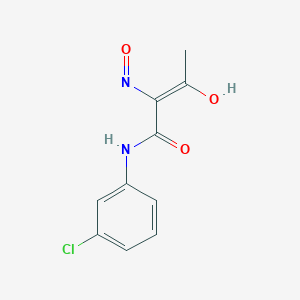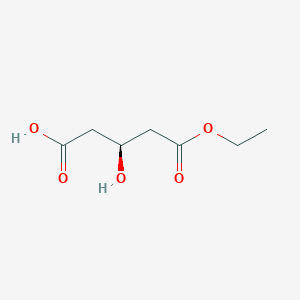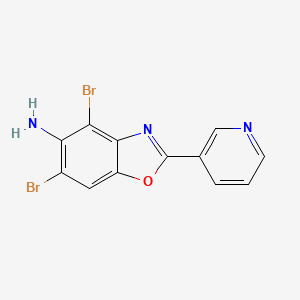
4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, a pyridine ring at the 2 position, and an amine group at the 5 position of the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Cyclization: The formation of the benzoxazole ring can be accomplished through cyclization reactions involving the condensation of 2-aminopyridine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Cyclization: Aldehydes, ketones, acidic or basic catalysts
Amination: Amine sources, nucleophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazole: Lacks the amine group at the 5 position.
2-Pyridin-3-yl-1,3-benzoxazol-5-amine: Lacks the bromine atoms at the 4 and 6 positions.
4,6-Dibromo-1,3-benzoxazol-5-amine: Lacks the pyridine ring at the 2 position.
Uniqueness
4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is unique due to the presence of both bromine atoms and the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
6946-87-8 |
|---|---|
Formule moléculaire |
C12H7Br2N3O |
Poids moléculaire |
369.01 g/mol |
Nom IUPAC |
4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Br2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2 |
Clé InChI |
FJVZTGVJNWFHKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


